E,E-13-HpODE E,E-13-HpODE E,E-13-HpODE is an octadecadienoic acid and a hydroperoxy polyunsaturated fatty acid.
Brand Name: Vulcanchem
CAS No.: 63121-48-2
VCID: VC13394260
InChI: InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+
SMILES: Array
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol

E,E-13-HpODE

CAS No.: 63121-48-2

Cat. No.: VC13394260

Molecular Formula: C18H32O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

E,E-13-HpODE - 63121-48-2

Specification

CAS No. 63121-48-2
Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
IUPAC Name (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid
Standard InChI InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+
Standard InChI Key JDSRHVWSAMTSSN-KDFHGORWSA-N
Isomeric SMILES CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)OO
Canonical SMILES CCCCCC(C=CC=CCCCCCCCC(=O)O)OO

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

13-Hydroperoxy-9,11-octadecadienoic acid (C₁₈H₃₂O₄) has a molecular weight of 312.4 g/mol and features a hydroperoxy (-OOH) group at the 13th carbon of an 18-carbon chain with conjugated double bonds at positions 9 and 11 . The stereochemistry of the compound is critical to its biological activity, with the (9Z,11E,13S) configuration being the most prevalent isomer in physiological contexts .

Table 1: Molecular Properties of 13-HPODE

PropertyValue
Molecular FormulaC₁₈H₃₂O₄
Average Mass312.4 g/mol
Monoisotopic Mass311.222783 Da
Stereochemistry(9Z,11E,13S)
CAS Number7324-21-2

The hydroperoxy moiety confers reactivity, enabling 13-HPODE to participate in redox reactions and radical-mediated processes . Its amphiphilic nature allows integration into lipid bilayers, where it influences membrane dynamics and signaling pathways.

Isomeric Variants

13-HPODE exists in multiple isomeric forms, including (9Z,11E) and (9Z,11E,13S). The (13S)-isomer is distinguished as a human metabolite and is preferentially formed via enzymatic oxidation by lipoxygenases. Stereochemical differences impact biological activity; for instance, the (13S)-isomer exhibits stronger inhibitory effects on platelet cyclooxygenase compared to its (13R) counterpart .

Synthesis and Biosynthetic Pathways

Enzymatic Oxidation

The primary route for 13-HPODE synthesis involves the enzymatic oxidation of linoleic acid by lipoxygenases (LOXs). Soybean lipoxygenase (type V) catalyzes the stereospecific insertion of molecular oxygen at the 13th carbon, producing (13S)-HPODE with high enantiomeric purity . This reaction occurs in a borate buffer (pH 9.0) at 25°C, yielding 13-HPODE as a conjugated diene detectable at 234 nm .

Non-Enzymatic Formation

Under conditions of oxidative stress, linoleic acid undergoes autoxidation via free radical chain reactions. Reactive oxygen species (ROS), such as hydroxyl radicals (- OH), abstract hydrogen from the bis-allylic positions of linoleic acid, leading to peroxyl radical formation and subsequent hydroperoxide generation. Non-enzymatic synthesis lacks stereochemical control, resulting in racemic mixtures of 13-HPODE isomers.

Biological Roles and Mechanisms

Oxidative Stress and Lipid Peroxidation

13-HPODE is a hallmark of lipid peroxidation, a process implicated in cellular damage and disease progression. In vivo, it serves as a precursor for reactive aldehydes like 4-hydroxy-2-nonenal (HNE), which form DNA adducts and protein crosslinks, contributing to mutagenesis and tissue injury . Elevated levels of 13-HPODE correlate with pathologies such as atherosclerosis, where oxidized low-density lipoprotein (LDL) accumulates in arterial walls.

Modulation of Inflammatory Pathways

In platelets, 13-HPODE selectively inhibits cyclooxygenase (COX)-mediated synthesis of thromboxane B₂ (TXB₂) and 12-hydroxyheptadecatrienoic acid (HHT) without affecting 12-hydroxyeicosatetraenoic acid (12-HETE) production . This specificity arises from its hydroperoxy group, which disrupts COX active-site geometry, thereby attenuating pro-inflammatory eicosanoid production .

Table 2: Key Biological Effects of 13-HPODE

ProcessEffectMechanism
Lipid PeroxidationGenerates HNE and alkyl radicalsROS-mediated decomposition
Platelet AggregationInhibits TXB₂ formationCOX-1 suppression
Intestinal MetabolismLimited absorptionReduction to 13-HODE in enterocytes

Signaling and Gene Regulation

13-HPODE activates nuclear factor-κB (NF-κB) and peroxisome proliferator-activated receptors (PPARs), modulating genes involved in inflammation and lipid metabolism. In macrophages, it upregulates scavenger receptors (e.g., CD36), promoting foam cell formation and atherogenesis.

Decomposition Pathways and Reactive Byproducts

Metal-Independent Decomposition

Halogenated quinones, such as 2,5-dichloro-1,4-benzoquinone (DCBQ), accelerate 13-HPODE decomposition via nucleophilic substitution and homolytic cleavage mechanisms . This reaction generates pentyl and 7-carboxyheptyl radicals, detected via electron spin resonance (ESR) spin-trapping, alongside HNE . The formation of chloroquinone-lipid alkoxyl conjugates (e.g., CBQ(OH)-9-O-LO) highlights the interplay between environmental pollutants and endogenous lipid peroxidation .

Enzymatic Reduction

In intestinal epithelial cells (Caco-2), 13-HPODE is rapidly reduced to 13-hydroxy-9,11-octadecadienoic acid (13-HODE) by glutathione peroxidases and peroxiredoxins . This detoxification pathway limits systemic absorption of 13-HPODE, confining its effects to local tissues .

Implications in Disease and Therapeutics

Cancer Biology

13-HPODE-derived HNE induces DNA damage and apoptosis resistance, fostering tumorigenesis in breast and prostate cancers . Conversely, its ability to suppress COX-2 expression may inhibit angiogenesis, presenting a dual role in cancer progression.

Metabolic Disorders

In obesity, elevated 13-HPODE levels correlate with insulin resistance and adipose tissue inflammation. PPARγ activation by 13-HPODE alters adipocyte differentiation, linking lipid peroxidation to metabolic syndrome.

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